molecular formula C11H14N2O3 B14500014 5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one CAS No. 63914-39-6

5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one

Cat. No.: B14500014
CAS No.: 63914-39-6
M. Wt: 222.24 g/mol
InChI Key: PUKWSZKVMWBLTC-UHFFFAOYSA-N
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Description

5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one is an organic compound with a complex structure that includes a benzoxazole ring substituted with a dimethylaminoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with dimethylaminoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one is unique due to the presence of both the benzoxazole ring and the dimethylaminoethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

63914-39-6

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-[2-(dimethylamino)ethoxy]-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C11H14N2O3/c1-13(2)5-6-15-8-3-4-10-9(7-8)12-11(14)16-10/h3-4,7H,5-6H2,1-2H3,(H,12,14)

InChI Key

PUKWSZKVMWBLTC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)OC(=O)N2

Origin of Product

United States

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